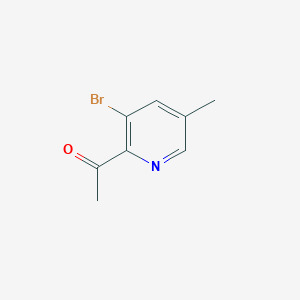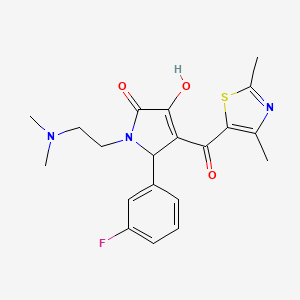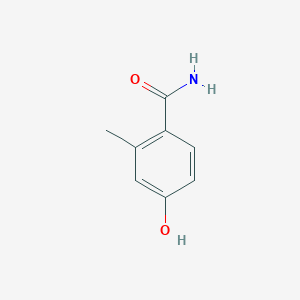
2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound is known to have several biochemical and physiological effects, which have been studied in various research studies.
科学的研究の応用
Synthesis and Chemical Structure Analysis
Synthesis of Complex Molecules
Research on related compounds includes the synthesis of complex molecules like spiro[pyrrolidin-3,3'-oxindoles], which exhibit important biological activities. These compounds are synthesized through enantioselective organocatalytic approaches, indicating a methodological significance in chemical synthesis that could relate to the processing and creation of complex compounds including the likes of "2-(2-Fluorophenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone" (Xiao-Hua Chen et al., 2009).
Crystal Structure and DFT Studies
Crystallographic and conformational analyses, along with density functional theory (DFT) studies, are critical in understanding the molecular structures of chemical compounds. Such analyses provide insights into the physicochemical properties and potential applications of these compounds in various fields (P.-Y. Huang et al., 2021).
Applications in Material Science
Cathode-Modifying Layers for Polymer Solar Cells
Research involving pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives as efficient cathode-modifying layers (CILs) for polymer solar cells (PSCs) illustrates the application of complex organic compounds in enhancing renewable energy technologies. This highlights the potential utility of compounds like "this compound" in material science and energy solutions (Guiting Chen et al., 2017).
Biomedical Research and Drug Development
Synthesis of Bioactive Compounds
The synthesis of compounds for biomedical applications is a critical area of research. For instance, the biotransformation of prodrugs into active metabolites involves complex organic compounds, underlining the importance of understanding the chemical synthesis and reactions of such compounds for drug development (E. T. Williams et al., 2008).
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c1-18-10-6-7-15(8-10)13(16)9-17-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRATSGRQHBIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)
![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)
![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)
![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)


![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B2573988.png)

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)
![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)

![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)